molecular formula C20H25N7O6 B2613394 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 332103-55-6

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2613394
CAS No.: 332103-55-6
M. Wt: 459.463
InChI Key: IULZFHLSQAAIOL-UHFFFAOYSA-N
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Description

This compound is a purine derivative characterized by three key structural features:

  • Position 3: A methyl group.
  • Position 7: A 2-hydroxy-3-(4-nitrophenoxy)propyl chain, introducing a nitro-substituted aromatic moiety.

The 4-nitrophenoxy group is electron-withdrawing, which may influence electronic interactions with biological targets such as enzymes (e.g., phosphodiesterases or kinases). The piperazine ring enhances water solubility, a common feature in bioactive molecules targeting the central nervous system .

Properties

IUPAC Name

7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O6/c1-23-7-9-25(10-8-23)19-21-17-16(18(29)22-20(30)24(17)2)26(19)11-14(28)12-33-15-5-3-13(4-6-15)27(31)32/h3-6,14,28H,7-12H2,1-2H3,(H,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULZFHLSQAAIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)[N+](=O)[O-])O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, including the formation of the purine core, the introduction of the hydroxypropyl and nitrophenoxy groups, and the attachment of the piperazine moiety. Common reagents used in these reactions include alkylating agents, nitrating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, derivatives of purine compounds are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. This compound could be explored for its interactions with biological macromolecules.

Medicine

In medicine, purine derivatives are known for their therapeutic potential. This compound could be investigated for its potential as an antiviral, anticancer, or anti-inflammatory agent.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Typically, purine derivatives can act by inhibiting enzymes, binding to receptors, or interfering with nucleic acid synthesis. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Analysis

The following table summarizes key differences between the target compound and its analogues:

Compound Position 7 Substituent Position 8 Substituent Additional Features Hypothesized Impact
Target Compound (7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-...) 4-nitrophenoxypropyl 4-methylpiperazinyl - High polarity due to nitro group; potential for strong target binding via charge transfer interactions.
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(piperazin-1-yl)-... 4-methoxyphenoxypropyl Piperazinyl (non-methylated) 1,3-dimethyl substitution Increased lipophilicity (methoxy group); reduced metabolic stability compared to nitro.
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-((2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl)-3-methyl-... 4-methoxyphenoxypropyl Hydrazino-hydroxyphenyl complex Chelating hydrazino group Enhanced metal chelation potential; possible modulation of enzyme inhibition mechanisms.
7-(4-Fluorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-... 4-fluorobenzyl 4-methylpiperazinyl Fluorine substitution Improved metabolic stability and blood-brain barrier penetration due to fluorine’s electronegativity.
7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-... Benzimidazolylthioethyl 4-methylpiperidinyl Sulfur atom in side chain Increased lipophilicity and potential for π-π stacking or hydrogen bonding via sulfur.

Functional Group Analysis

4-Nitrophenoxy vs. 4-Methoxyphenoxy ( vs. 2, 3)
  • Electron Effects: The nitro group () is strongly electron-withdrawing, which may enhance interactions with electron-rich regions of target proteins.
  • Metabolic Stability : Nitro groups are prone to reduction in vivo, whereas methoxy groups are metabolized via demethylation, leading to distinct pharmacokinetic profiles.
Piperazinyl vs. Piperidinyl ( vs. 5)
  • Basicity : Piperazine (pKa ~9.8) is more basic than piperidine (pKa ~11.3), affecting ionization and solubility. The methylpiperazinyl group in the target compound may enhance solubility in acidic environments (e.g., lysosomes) .
Fluorobenzyl vs. Nitrophenoxypropyl ( vs. 4)
  • The nitro-substituted phenoxypropyl chain () introduces polarity, favoring aqueous solubility .

Biological Activity

The compound 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , a derivative of purine, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-tubercular properties, cytotoxicity against cancer cell lines, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H24N4O4\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4

This structure features a purine core substituted with a hydroxyl group, a nitrophenoxy moiety, and a piperazine ring, which are critical for its biological activity.

1. Anti-Tubercular Activity

Recent studies have investigated the anti-tubercular properties of similar purine derivatives. For instance, compounds with structural similarities have shown significant activity against Mycobacterium tuberculosis. One study reported that certain derivatives exhibited IC90 values ranging from 3.73 to 4.00 μM against this pathogen . Although specific data for our compound is limited, its structural analogs suggest potential efficacy in combating tuberculosis.

2. Cytotoxicity Against Cancer Cell Lines

The compound's cytotoxic effects have been assessed against various human cancer cell lines. For example, Mannich bases related to purine derivatives demonstrated varying degrees of cytotoxicity across different cancer types:

Cell Line IC50 (μM) Reference
HeLa (Cervical)< 2
HepG2 (Liver)1.35 - 2.18
A549 (Lung)8.2 - 32.1

These findings indicate that similar compounds can exhibit significant anti-cancer properties, suggesting that our compound may also possess similar effects.

The mechanism by which purine derivatives exert their biological effects often involves interactions with cellular targets such as enzymes and receptors. In particular, studies have highlighted the role of these compounds in inhibiting DNA topoisomerase I and other critical pathways involved in cell proliferation and apoptosis . The presence of the piperazine moiety is believed to enhance binding affinity to these targets.

Study 1: Anti-Tubercular Screening

A series of purine derivatives were synthesized and screened for anti-tubercular activity. The most potent compounds demonstrated IC50 values significantly lower than traditional treatments, indicating their potential as novel therapeutic agents against tuberculosis .

Study 2: Cytotoxicity Profile

In another investigation focusing on Mannich bases derived from purines, several compounds were evaluated for their cytotoxicity against various cancer cell lines. The study revealed that modifications in the piperazine ring significantly influenced the cytotoxic profile, with some derivatives exhibiting enhanced potency compared to standard chemotherapeutics .

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